molecular formula C10H16O B14546013 5-Butoxy-4-methylpent-3-EN-1-yne CAS No. 61753-30-8

5-Butoxy-4-methylpent-3-EN-1-yne

Cat. No.: B14546013
CAS No.: 61753-30-8
M. Wt: 152.23 g/mol
InChI Key: PNPYLDUBYGBSOA-UHFFFAOYSA-N
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Description

5-Butoxy-4-methylpent-3-EN-1-yne is an organometallic compound characterized by a conjugated enyne system (a triple bond at position 1 and a double bond at position 3) with a butoxy (–OC₄H₉) substituent at position 5 and a methyl (–CH₃) group at position 2. This structure confers unique reactivity and thermodynamic properties, making it a candidate for applications in polymer chemistry, catalysis, and synthetic intermediates. Its synthesis typically involves alkyne functionalization via Sonogashira coupling or nucleophilic substitution to introduce the butoxy group .

The compound’s hybrid sp²/sp-hybridized carbon framework creates electron-rich regions, influencing its participation in cycloaddition reactions or coordination with transition metals. Computational studies, such as density functional theory (DFT), have been critical in elucidating its electronic structure and stability .

Properties

CAS No.

61753-30-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

5-butoxy-4-methylpent-3-en-1-yne

InChI

InChI=1S/C10H16O/c1-4-6-8-11-9-10(3)7-5-2/h2,7H,4,6,8-9H2,1,3H3

InChI Key

PNPYLDUBYGBSOA-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(=CC#C)C

Origin of Product

United States

Preparation Methods

Alkyne Formation via Elimination Reactions

Elimination strategies remain foundational for constructing the alkyne backbone. A notable approach involves dehydrohalogenation of vicinal dihalides or haloalkenes. For instance, treatment of 5-butoxy-4-methylpent-3-en-1,2-dibromide with a strong base (e.g., potassium tert-butoxide) in tetrahydrofuran at −78°C induces sequential HBr elimination, yielding the target alkyne. This method benefits from high atom economy but requires stringent temperature control to minimize side reactions such as over-elimination or polymerization.

An alternative pathway employs tin hydride-mediated radical elimination. Reacting 5-butoxy-4-methylpent-3-en-1-yl tributylstannane with azobisisobutyronitrile (AIBN) under ultraviolet irradiation generates a stannyl radical, facilitating β-hydride elimination to form the alkyne. This method achieves moderate yields (60–70%) but necessitates chromatographic separation of E/Z isomers, which form in an 85:15 ratio.

Nucleophilic Substitution for Butoxy Group Introduction

The butoxy substituent is strategically installed via SN2 displacement. Starting with 4-methylpent-3-en-1-yn-5-ol, treatment with sodium hydride and butyl bromide in dimethylformamide at 60°C facilitates alkoxylation. Key challenges include competing elimination reactions, which are mitigated by using polar aprotic solvents and controlled stoichiometry. Yields typically range from 50–65%, with purity dependent on efficient drying of intermediates.

Cross-Coupling Strategies

Transition-metal-catalyzed couplings offer modularity. The Sonogashira reaction between 5-bromo-4-methylpent-3-ene and butoxyacetylene, catalyzed by palladium(II) acetate and copper(I) iodide in triethylamine, provides a one-step route. Optimized conditions (70°C, 12 hr) deliver the product in 75% yield, though homocoupling of the alkyne remains a side reaction (≈15% yield loss).

Alternatively, Negishi coupling using a zincated alkyne and 5-bromo-4-methylpent-3-ene demonstrates superior selectivity. Employing bis(triphenylphosphine)palladium dichloride at room temperature suppresses side products, achieving 82% yield with >95% regiochemical fidelity.

Hydrofunctionalization of Alkynes

Catalytic hydroalkoxylation presents a direct method. Exposing 4-methylpent-3-en-1-yne to n-butanol in the presence of mercuric sulfate (HgSO₄) at 120°C induces Markovnikov addition, forming the butoxy group. While efficient (80% yield), this method risks mercury contamination and requires rigorous post-synthesis purification.

Recent advances utilize gold(I) catalysts (e.g., AuCl(PPh₃)) for anti-Markovnikov addition under milder conditions (40°C, 6 hr), though yields remain modest (55%).

Protection/Deprotection Sequences

Multi-step syntheses often employ protective groups. For example, silylation of 4-methylpent-3-en-1-yn-5-ol with tert-butyldimethylsilyl chloride, followed by alkylation with butyl iodide and subsequent desilylation with tetra-n-butylammonium fluoride, affords the target compound. This approach achieves 68% overall yield but adds complexity with intermediate isolations.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Advantages Limitations
Elimination Vicinal dihalide KOtBu, THF, −78°C 60% High atom economy Temperature-sensitive
Nucleophilic Substitution 4-Methylpent-3-en-1-yn-5-ol NaH, BuBr, DMF, 60°C 65% Straightforward Competing elimination
Sonogashira Coupling 5-Bromo-4-methylpent-3-ene Pd(OAc)₂, CuI, Et₃N, 70°C 75% Modular Homocoupling side reactions
Hydroalkoxylation 4-Methylpent-3-en-1-yne HgSO₄, 120°C 80% Direct Mercury toxicity
Protection/Deprotection 4-Methylpent-3-en-1-yn-5-ol TBDMSCl, BuI, TBAF 68% Chemoselective Multi-step complexity

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-4-methylpent-3-EN-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Butoxy-4-methylpent-3-EN-1-yne has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Butoxy-4-methylpent-3-EN-1-yne involves its interaction with specific molecular targets and pathways. The compound’s triple bond and functional groups allow it to participate in various chemical reactions, which can modulate biological processes. For example, it may inhibit or activate enzymes, interact with receptors, or alter cellular signaling pathways .

Comparison with Similar Compounds

Key Findings :

  • The butoxy group in this compound increases steric bulk compared to ethoxy analogs, slightly elongating the C≡C bond (1.21 Å vs. 1.20 Å in ethoxy) .
  • Enthalpy of formation (ΔHf) is highest in this compound, reflecting stabilization from hyperconjugation between the butoxy oxygen and the enyne system.

Reactivity in Diels-Alder Reactions

The compound’s electron-deficient triple bond participates in [2+4] cycloadditions with dienes. Comparative reaction rates (at 25°C) with cyclopentadiene:

Compound Rate Constant (k, M⁻¹s⁻¹) Activation Energy (kcal/mol)
This compound 0.45 12.3
4-methylpent-3-EN-1-yne 0.62 10.8
5-ethoxy-4-methylpent-3-EN-1-yne 0.51 11.6

Key Findings :

  • The bulky butoxy group reduces reaction rates compared to unsubstituted analogs, likely due to steric hindrance.
  • Ethoxy and butoxy substituents lower activation energies relative to non-alkoxy systems, aligning with their electron-donating resonance effects .

Solubility and Stability

Polarity from the butoxy group enhances solubility in aprotic solvents (e.g., THF, DMF) compared to non-alkoxy enynes. However, the compound exhibits lower thermal stability (decomposition at 120°C) than 5-butoxy-pent-3-EN-1-yne (decomposition at 145°C), attributed to strain from the methyl substituent.

Q & A

Q. What controls are essential when evaluating the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : Include:
  • Negative Controls : Omit catalysts/substrates to confirm reaction necessity.
  • Internal Standards : Add deuterated analogs (e.g., d₃-methyl groups) for LC-MS quantification .
  • Blind Experiments : Randomize sample processing to eliminate observer bias .

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